1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(3-methylphenyl)piperazine
Description
This compound features a piperazine core substituted with a 3-methylphenyl group at the 4-position. A sulfonyl group bridges the piperazine to a thiophene ring, which is further functionalized with a 3,5-dimethylpyrazole carbonyl moiety at its 2-position. Its design likely aims to optimize interactions with target proteins or receptors, leveraging the sulfonyl group’s polarity and the aromatic systems’ hydrophobic character .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-15-5-4-6-18(13-15)23-8-10-24(11-9-23)30(27,28)19-7-12-29-20(19)21(26)25-17(3)14-16(2)22-25/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWOFIFVLYKKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiophene-3-Sulfonyl Chloride
The synthesis begins with the functionalization of thiophene at the 3-position. A common approach involves chlorosulfonation using chlorosulfonic acid under controlled temperatures (0–5°C). This step typically achieves yields of 70–85%, though over-sulfonation at higher temperatures remains a risk.
Coupling with 4-(3-Methylphenyl)Piperazine
The sulfonyl chloride intermediate reacts with 4-(3-methylphenyl)piperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), employing triethylamine (2.5 equiv) as a base to scavenge HCl. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) confirms complete consumption of the sulfonyl chloride within 2–4 hours at room temperature.
Representative Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Yield | 88% |
| Purity (HPLC) | >95% |
Convergent Synthesis via Preformed Pyrazole-Thiophene Fragment
Synthesis of 2-(3,5-Dimethyl-1H-Pyrazole-1-Carbonyl)Thiophene
An alternative route synthesizes the pyrazole-thiophene fragment independently. 3,5-Dimethylpyrazole-1-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride, which reacts with 2-amino-thiophene in THF. Lawesson’s reagent facilitates cyclization, yielding the pyrazole-thiophene core in 78–85% yield.
Sulfonation and Piperazine Coupling
The pyrazole-thiophene intermediate undergoes sulfonation at C-3 using sulfur trioxide–pyridine complex in DMF, followed by chlorination with PCl5 . Subsequent coupling with 4-(3-methylphenyl)piperazine under basic conditions (K₂CO₃, DMF, 80°C) completes the synthesis.
Optimization Insight:
-
Microwave irradiation reduces reaction time from 12 hours to 45 minutes.
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Solvent selection (DMF > DCM) improves solubility of the sulfonated intermediate.
Green Chemistry Approaches
Non-Toxic Condensation Reagents
Recent advancements replace traditional reagents like phosphorus oxychloride with Belleau reagent or Lawesson’s reagent , eliminating toxic byproducts. For instance, Belleau reagent achieves cyclization yields of 90% with minimal environmental impact.
Solvent Recycling and Catalysis
Ethanol and THF are prioritized for their recyclability. Heterogeneous catalysts (e.g., zeolite-supported Pd ) enable efficient piperazine coupling at reduced catalyst loadings (0.5 mol%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Sulfonation | 82 | 95 | High reproducibility | Multi-step purification |
| Convergent Synthesis | 85 | 97 | Modular intermediate use | High reagent costs |
| Green Chemistry | 88 | 96 | Eco-friendly reagents | Longer reaction times |
Mechanistic Insights and Side Reactions
Sulfonylation Regioselectivity
The thiophene ring’s electron-rich C-3 position favors electrophilic substitution, but competing C-2 sulfonation (5–10%) necessitates careful temperature control. Low-temperature conditions (0–5°C) suppress byproduct formation.
Piperazine Degradation Pathways
Exposure to acidic conditions during coupling can lead to piperazine ring opening . Neutral pH maintenance (6.5–7.5) and inert atmospheres (N₂) mitigate this risk.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability. A pilot study demonstrated a 92% yield in a 24-hour run, compared to 85% in batch processes.
Crystallization and Purification
Recrystallization from ethanol/water (4:1) achieves >99% purity. X-ray diffraction confirms the absence of polymorphic impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-{[2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfoxide}
Reduction: 1-{[2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(3-methylphenyl)piperazine reduced derivative
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound’s uniqueness lies in its combination of a 3-methylphenylpiperazine, thiophene-sulfonyl linker, and 3,5-dimethylpyrazole carbonyl group. Key comparisons with analogs include:
Table 1: Structural and Functional Comparison
Key Observations
Piperazine Substituents :
- The 3-methylphenyl group on the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ). Methyl groups may enhance lipophilicity and metabolic stability compared to halogenated analogs .
- Substitution at the 3-position (vs. 2- or 4-) on the phenyl ring may influence receptor binding specificity, as seen in controlled substances like mMPP .
Heterocyclic Systems: The thiophene-sulfonyl linker differentiates the target compound from sulfonamide analogs (e.g., CAS 1325303-98-7 in ). Sulfonyl groups improve aqueous solubility compared to sulfonamides but may alter target affinity . The 3,5-dimethylpyrazole moiety contrasts with diphenylpyrazoles in .
Biological Activity Trends: Pyrazole derivatives with antipyretic/anti-inflammatory activity () often feature bulkier aryl groups, suggesting that the target compound’s smaller methyl substituents may trade potency for improved pharmacokinetics . Piperazine derivatives with trifluoromethyl groups () highlight the role of electronic effects in modulating receptor interactions, a factor less pronounced in the methyl-substituted target compound .
Biological Activity
The compound 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(3-methylphenyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves multiple steps, typically starting from readily available pyrazole derivatives. The key structural components include:
- Pyrazole moiety : Known for various biological activities.
- Thiazole and piperazine rings : These heterocycles contribute to the overall pharmacological profile.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains including E. coli and S. aureus. The presence of a piperazine moiety is often linked to enhanced antimicrobial activity due to its ability to interact with bacterial membranes .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, a related compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, indicating strong anti-inflammatory properties . The mechanism is believed to involve modulation of pro-inflammatory cytokines.
Neuroprotective Properties
Research has suggested that certain pyrazole derivatives can act as monoamine oxidase B (MAO-B) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Compounds exhibiting MAO-B inhibitory activity can help in reducing oxidative stress in neuronal cells .
Study 1: Antimicrobial Efficacy
In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. One specific derivative showed significant antibacterial activity, suggesting that modifications in the side chains can enhance efficacy .
Study 2: Anti-inflammatory Activity
Selvam et al. synthesized novel 1-thiocarbamoyl pyrazole derivatives and evaluated their anti-inflammatory effects in animal models. The results indicated comparable efficacy to standard anti-inflammatory drugs, reinforcing the potential therapeutic applications of these compounds .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(3-methylphenyl)piperazine?
Answer:
The synthesis typically involves sequential functionalization of the piperazine and thiophene-pyrazole moieties. Key steps include:
- Piperazine core formation : Reacting 3-methylphenyl-substituted piperazine with a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) in dichloromethane at 0–5°C .
- Thiophene-pyrazole coupling : Introducing the 3,5-dimethylpyrazole-carbonyl group to thiophene via Friedel-Crafts acylation, followed by sulfonation using chlorosulfonic acid. Reaction optimization requires controlled temperature (40–60°C) and catalysts like AlCl₃ .
- Final assembly : Sulfonyl-thiophene intermediate is coupled to the piperazine core via nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiophene-sulfonyl and pyrazole-carbonyl groups. Aromatic protons in the 3-methylphenyl group appear as a multiplet at δ 7.1–7.3 ppm, while pyrazole methyl groups resonate as singlets near δ 2.3–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI+ mode) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₅N₄O₃S₂) .
- X-ray Crystallography : SHELXL refinement (if crystals are obtainable) resolves bond angles and torsional strain in the sulfonyl-piperazine linkage .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from:
- Purity variability : Re-purify batches via preparative HPLC (C18 column, acetonitrile/water mobile phase) to eliminate trace intermediates .
- Assay conditions : Standardize in vitro protocols (e.g., cell line passage number, serum-free media for cytotoxicity assays) to reduce variability .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to distinguish true bioactivity from noise .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify substituents systematically (e.g., replace 3-methylphenyl with halogenated aryl groups) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like 5-HT₆ or dopamine D₂, guided by crystallographic data from related piperazine derivatives .
- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical hydrogen-bonding (sulfonyl oxygen) and hydrophobic (pyrazole methyl) features .
Advanced: How can crystallographic data improve mechanistic understanding of this compound’s interactions?
Answer:
- Cocrystallization : Grow crystals with target proteins (e.g., carbonic anhydrase IX) using hanging-drop vapor diffusion. SHELXL-refined structures reveal sulfonyl-O···His-Zn²⁺ interactions critical for inhibition .
- Electron density maps : Analyze residual density near the pyrazole ring to assess conformational flexibility during binding .
- Thermal displacement parameters (B-factors) : High B-factors in the thiophene moiety suggest dynamic regions influencing target selectivity .
Basic: What solvent systems and reaction conditions minimize side-product formation during synthesis?
Answer:
- Sulfonation step : Use anhydrous DMF as a solvent at 0°C to suppress over-sulfonation of the thiophene ring .
- Coupling reactions : Employ Et₃N as a base in THF to neutralize HCl byproducts and drive the reaction to completion .
- Workup : Quench reactions with ice-cold water to precipitate intermediates, reducing emulsion formation during extraction .
Advanced: What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
Answer:
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
- Permeability assays : Caco-2 cell monolayers assess intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates favorable permeability) .
- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) quantifies unbound fraction; >90% binding may limit in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
